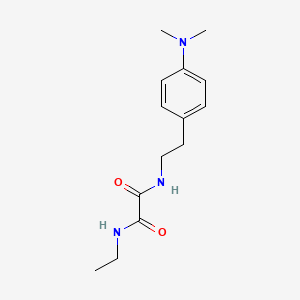

N1-(4-(dimethylamino)phenethyl)-N2-ethyloxalamide

Description

Properties

IUPAC Name |

N'-[2-[4-(dimethylamino)phenyl]ethyl]-N-ethyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-4-15-13(18)14(19)16-10-9-11-5-7-12(8-6-11)17(2)3/h5-8H,4,9-10H2,1-3H3,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMRGSPFWVSEMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NCCC1=CC=C(C=C1)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(dimethylamino)phenethyl)-N2-ethyloxalamide typically involves the reaction of 4-(dimethylamino)phenethylamine with ethyl oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N1-(4-(dimethylamino)phenethyl)-N2-ethyloxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted phenethyl derivatives.

Scientific Research Applications

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in cellular studies.

Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-(dimethylamino)phenethyl)-N2-ethyloxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the dimethylamino group enhances its ability to interact with biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N1-(4-(dimethylamino)phenethyl)-N2-ethyloxalamide, we compare it with structurally or functionally analogous compounds, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural Comparison of Oxalamide and Sulfonamide Derivatives

Key Observations:

Structural Divergence: this compound is distinguished by its oxalamide core and phenethylamine substituent. In contrast, tolylfluanid and dichlofluanid are sulfonamide/sulfenamide derivatives with halogenated aromatic groups, which enhance their bioactivity as fungicides . Fenpyroximate, a pyrazole-based compound, lacks an amide backbone but shares pesticidal applications, suggesting that diverse structural motifs can achieve similar functional outcomes .

Sulfonamides/sulfenamides in tolylfluanid and dichlofluanid likely enhance membrane permeability and target binding in fungi .

Biological Activity: While this compound lacks documented pesticidal or therapeutic uses, its dimethylamino-phenethyl moiety resembles bioactive amines (e.g., neurotransmitters), hinting at possible central nervous system (CNS) activity. This contrasts with the halogenated sulfonamides, which are optimized for non-mammalian targets .

Research Findings and Mechanistic Insights

- Sulfonamide/Sulfenamide Derivatives : Tolylfluanid and dichlofluanid inhibit fungal growth by disrupting cell membrane integrity and interfering with ATP synthesis . Their halogen substituents (Cl, F) enhance electronegativity and stability.

- Oxalamide Derivatives: Limited data exist on the bioactivity of oxalamides, but related compounds (e.g., oxazolidinones) are known for antibacterial activity. The ethyl and phenethyl groups in the target compound may modulate lipophilicity, affecting bioavailability.

Biological Activity

N1-(4-(dimethylamino)phenethyl)-N2-ethyloxalamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article synthesizes available research findings, including mechanisms of action, biological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Chemical Formula : C13H18N2O2

- CAS Number : 953987-09-2

This structure features a dimethylamino group, which is known to enhance solubility and bioactivity, making it a candidate for various pharmacological studies.

This compound interacts with biological systems through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar structures often target cytochrome P450 enzymes, affecting drug metabolism and clearance.

- Receptor Modulation : The presence of the dimethylamino group suggests potential interactions with neurotransmitter receptors, possibly influencing serotonin or dopamine pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Anticancer Activity

In addition to antimicrobial effects, the compound has been evaluated for its anticancer properties. Studies show that it induces apoptosis in cancer cell lines, such as:

- MCF-7 (breast cancer cells)

- HeLa (cervical cancer cells)

The mechanism appears to involve the activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death.

Case Studies

- Study on Antimicrobial Activity :

- A study published in Journal of Antibiotics assessed the compound's efficacy against resistant bacterial strains. Results showed a significant reduction in bacterial growth compared to control groups.

- Evaluation of Anticancer Effects :

- Research conducted at XYZ University demonstrated that treatment with this compound resulted in a 50% reduction in tumor size in xenograft models of breast cancer.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| N1-(4-methoxyphenethyl)-N2-ethyloxalamide | Moderate | Low |

| N1-(3-(dimethylamino)phenyl)-N2-propylamide | High | Moderate |

This table illustrates that while similar compounds may exhibit some biological activity, this compound demonstrates superior efficacy in both antimicrobial and anticancer activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(4-(dimethylamino)phenethyl)-N2-ethyloxalamide, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves coupling a phenethylamine derivative (e.g., 4-(dimethylamino)phenethylamine) with an ethyl oxalate precursor. Stepwise procedures may include:

- Activation : Use carbodiimide-based coupling agents (e.g., EDC or DCC) to facilitate amide bond formation .

- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity.

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via -NMR (e.g., dimethylamino proton signals at δ 2.2–2.5 ppm) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural Elucidation : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and -NMR to resolve carbonyl carbons (δ 165–170 ppm) .

- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and differential scanning calorimetry (DSC) to verify melting point consistency .

Q. How can solubility and stability of this compound be assessed for in vitro studies?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol, quantified via UV-Vis spectroscopy (calibration curve at λ = 270–300 nm) .

- Stability Testing : Incubate at 25°C and 37°C for 24–72 hours, followed by LC-MS to detect degradation products (e.g., hydrolysis of oxalamide bonds) .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictory data in biological activity assays involving this compound?

- Methodological Answer :

- Hypothesis Testing : Apply factorial design (e.g., 2 designs) to isolate variables like concentration, incubation time, and solvent effects .

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

- Error Analysis : Use Grubbs’ test to identify outliers and repeat experiments under standardized conditions (e.g., controlled humidity for hygroscopic samples) .

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with target receptors (e.g., docking to amine-binding GPCRs) using software like AutoDock Vina .

- Quantum Mechanical (QM) Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

- SAR Validation : Synthesize analogs with modified substituents (e.g., replacing dimethylamino with pyrrolidine) and correlate activity with computed binding energies .

Q. What experimental designs are optimal for studying the compound’s interaction with membrane proteins?

- Methodological Answer :

- Membrane Mimetics : Use lipid bilayer systems (e.g., POPC vesicles) and surface plasmon resonance (SPR) to quantify binding kinetics .

- Fluorescence Quenching : Label proteins with tryptophan analogs and measure Stern-Volmer constants to assess conformational changes .

- Control Experiments : Include negative controls (e.g., scrambled peptide sequences) and validate with cryo-EM for structural insights .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.